molecular formula C21H15N5O3 B14126040 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

Cat. No.: B14126040
M. Wt: 385.4 g/mol
InChI Key: KPDDUKFBZYZJHP-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a complex organic compound that features a quinazolinone core, a furan ring, and a cyanophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine.

    Introduction of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction.

    Addition of the Cyanophenyl Group: This step might involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine group on the quinazolinone core.

    Formation of the Urea Linkage: The final step could involve the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence transcription factors or epigenetic markers.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Known for their anti-cancer and anti-inflammatory properties.

    Furan Derivatives: Often exhibit antimicrobial and anti-inflammatory activities.

    Cyanophenyl Compounds: Used in various pharmaceutical applications.

Uniqueness

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is unique due to the combination of its structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H15N5O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

KPDDUKFBZYZJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

Origin of Product

United States

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